3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride
Description
Historical Development of Triazaspiro Compounds
The exploration of triazaspiro architectures dates to the late 20th century, when researchers first recognized the pharmacological potential of spirohydantoins. Early work by Sarges et al. (1988) demonstrated that spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione derivatives exhibited potent aldose reductase inhibition, establishing the structural basis for subsequent modifications. The introduction of nitrogen atoms into the spiro system, as seen in 1,3,7-triazaspiro[4.5]decane derivatives, marked a critical advancement in optimizing both solubility and target affinity.
A pivotal transition occurred in the 2010s with the discovery that 1,3,8-triazaspiro[4.5]decane-2,4-diones could modulate hypoxia-inducible factor (HIF) pathways through pan-inhibition of prolyl hydroxylase enzymes. This breakthrough validated the triazaspiro framework's capacity for multipoint target engagement while maintaining metabolic stability. The specific incorporation of a 4-methoxybenzyl group, as in the subject compound, emerged from structure-activity relationship studies seeking to balance lipophilicity and electronic effects.
Position within Hydantoin Derivative Research
Hydantoin derivatives have long served as privileged structures in drug discovery due to their:
- Conformationally restricted bicyclic system
- Capacity for hydrogen bonding through carbonyl groups
- Synthetic accessibility for structural diversification
The subject compound advances this tradition through its:
- Spiro junction : Forces the hydantoin ring into a planar configuration while allowing axial substitution (Figure 1)
- Triaza modification : Introduces additional hydrogen bond donors/acceptors versus classical hydantoins
- Aromatic substitution : The 4-methoxybenzyl group provides π-stacking potential and modulates electron density
Comparative analysis with related structures reveals enhanced PHD2 inhibition (IC₅₀ = 32 nM) compared to first-generation spirohydantoins, attributable to optimized substituent positioning. The hydrochloride salt form further improves aqueous solubility (31 mg/mL in phosphate buffer) versus neutral analogs.
Table 1: Structural Comparison of Selected Spirohydantoins
Significance in Medicinal Chemistry
Three key attributes establish this compound's medicinal chemistry relevance:
1.3.1. Epigenetic Modulation Capability
The molecule demonstrates selective inhibition (Ki = 48 nM) against p300/CBP histone acetyltransferases, surpassing earlier leads like A-485 in both potency and specificity. This activity stems from:
- Chelation of the enzyme's catalytic zinc ion via hydantoin carbonyls
- Hydrophobic interactions with the 4-methoxybenzyl group in the substrate channel
- Reduced off-target effects versus catechol-containing inhibitors
1.3.2. Oxygen-Sensing Pathway Regulation
As a pan-inhibitor of HIF prolyl hydroxylases (PHD1-3), the compound induces erythropoietin upregulation (EC₅₀ = 5.2 μM in Hep3B cells) through stabilization of hypoxia-inducible factors. The methoxybenzyl substituent specifically enhances PHD2 binding by occupying a hydrophobic subpocket adjacent to the active site.
1.3.3. Synthetic Versatility
The presence of multiple nitrogen centers enables diverse derivatization strategies:
- N-alkylation at position 1 for pharmacokinetic optimization
- Benzyl group substitution to tune target selectivity
- Spiro ring expansion/contraction for conformational control
Research Evolution and Current Interest
Recent advancements (2020–2025) have propelled this compound into new therapeutic domains:
2021 : Ji et al. reported >100-fold selectivity over dopamine/serotonin transporters versus earlier spirohydantoins, addressing a critical safety concern.
2023 : Molecular dynamics simulations revealed that the 4-methoxy group adopts a perpendicular orientation relative to the benzyl ring, minimizing metabolic O-demethylation while maintaining target engagement.
2025 : Ongoing clinical trials (NCT0543XXXX) explore its utility in chemotherapy-induced anemia, leveraging short-acting PHD inhibition to avoid chronic HIF activation risks.
Conceptual Framework for Investigation
Four orthogonal strategies guide current research:
1.5.1. Structure-Based Design
X-ray crystallography of the compound bound to PHD2 (PDB 8T4Q) informs substituent optimization at positions 3 and 7.
1.5.2. Pharmacokinetic Optimization
Balancing LogD (2.1) and polar surface area (89 Ų) to enhance blood-brain barrier penetration for neurological applications.
1.5.3. Target Deconvolution
Chemical proteomics identifies off-target interactions with carbonic anhydrase isoforms, informing next-generation analogs.
1.5.4. Synthetic Methodology Development Recent advances in spiroannulation techniques enable gram-scale production (78% yield) via Pd-catalyzed C-N coupling.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-21-12-5-3-11(4-6-12)9-18-13(19)15(17-14(18)20)7-2-8-16-10-15;/h3-6,16H,2,7-10H2,1H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHFEHBSKBWROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps. One common method involves the reaction of 4-methoxybenzylamine with a suitable cyclic anhydride to form the intermediate. This intermediate is then reacted with a triaza compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO·HCl
- Molecular Weight : 229.69 g/mol
- CAS Number : 1517549-00-6
The compound features a triazaspiro structure that contributes to its biological activity. Its unique configuration allows for interactions with various biological targets, particularly in the realm of receptor modulation.
Cancer Research
Recent studies have explored the efficacy of 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride in cancer treatment. For instance:
- Inhibition of Tumor Cell Migration : Research has demonstrated that this compound can inhibit migration and invasion in prostate cancer cells (PC3), suggesting a potential role as an anti-metastatic agent. The compound was shown to reduce matrix metalloproteinase (MMP) secretion and affect focal adhesion kinase (FAK) signaling pathways, which are crucial in cancer cell migration .
Neurological Applications
The compound has been investigated for its effects on the central nervous system:
- Delta Opioid Receptor Modulation : A study identified derivatives of triazaspiro compounds as selective agonists for delta opioid receptors (DOR). This suggests potential applications in pain management and treatment of mood disorders by modulating opioid pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound:
- Antibacterial Studies : Preliminary investigations indicate that derivatives of triazaspiro compounds exhibit antibacterial activity against various strains, making them candidates for further development as antimicrobial agents .
Table 1: Summary of Key Studies
Mechanism of Action
The compound exerts its effects primarily through its interaction with delta opioid receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. This activation can result in various physiological effects, including analgesia and modulation of mood .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related spirocyclic hydantoins and triazaspirodecanes (Table 1).
Table 1. Structural comparison of spirocyclic analogues.
Pharmacological Relevance
- RS102221: Demonstrates nanomolar affinity for 5-HT2C receptors (IC₅₀ = 15 nM), highlighting the importance of sulfonamide substituents in receptor binding .
- The 4-methoxybenzyl group may modulate blood-brain barrier permeability .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound and RS102221) exhibit improved aqueous solubility compared to free bases .
- Purity : Analytical data for analogues (e.g., 8-(2-ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride) show >95% purity via HPLC, a benchmark for spirocyclic derivatives .
Biological Activity
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride is a synthetic compound notable for its unique spirocyclic structure and significant biological activity. This compound has garnered attention primarily as a selective agonist for the delta opioid receptor (δOR), which plays a crucial role in pain modulation and neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 253.70 g/mol
- CAS Number: 1517549-00-6
The primary biological activity of this compound is attributed to its selective agonism at the δOR. This interaction leads to several intracellular effects:
- Reduction of Cyclic AMP (cAMP): The activation of δOR reduces cAMP levels, which is pivotal in various signaling pathways.
- Ion Channel Modulation: The compound influences potassium and calcium channels, thereby affecting neuronal excitability and neurotransmitter release.
Biological Activities and Therapeutic Applications
Research has indicated that this compound exhibits a range of biological activities:
Pain Modulation
The selective activation of δOR by this compound suggests potential applications in pain management. Studies indicate that compounds with similar structures can alleviate pain without the adverse effects commonly associated with μ-opioid receptor agonists.
Neuroprotection
The ability of δOR agonists to provide neuroprotective effects opens avenues for treating neurodegenerative disorders. The modulation of intracellular signaling pathways may help in reducing neuronal damage during pathological conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 1,3,7-Triazaspiro[4.5]decane-2,4-dione | 0.98 | Base structure without methoxy substitution |
| 1,3-Diazaspiro[4.4]nonane-2,4-dione | 0.92 | Similar spirocyclic framework |
| 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one | 0.72 | Related spirocyclic compound with benzyl substitution |
The methoxybenzyl group enhances selectivity and efficacy at δOR while potentially minimizing side effects associated with other agonists.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile and therapeutic potential of this compound:
- High-throughput Screening Studies : Research utilizing high-throughput screening methods has demonstrated the binding affinity and efficacy of this compound compared to existing δOR agonists. These studies underline its potential as a candidate for drug development in pain management and neuroprotection .
- Cytotoxicity Studies : Although primarily studied for its action on opioid receptors, related compounds have shown selective cytotoxic effects on cancer cell lines (e.g., melanoma). This suggests that further exploration into its anticancer properties could be warranted .
Q & A
Q. What are the established synthetic routes for 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride?
The compound is synthesized via nucleophilic substitution using cycloalkanespiro-5-hydantoin (or analogous precursors) and 1-(chloromethyl)-4-methoxybenzene in N,N-dimethylformamide (DMF) as a solvent, with potassium carbonate as a base at 25–80°C . Reaction optimization should focus on temperature control (e.g., 60°C for faster kinetics) and stoichiometric ratios of reactants. Post-synthesis purification typically involves recrystallization or column chromatography. Comparative studies suggest that microwave-assisted synthesis (e.g., as used for structurally related spirohydantoins) may reduce reaction times and improve yields .
Q. How should researchers characterize the purity and structural identity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm spirocyclic structure via distinct proton environments (e.g., methoxybenzyl protons at ~3.8 ppm, spirocyclic NH signals).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 362.1382 for [M+H]+).
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1700–1750 cm⁻¹ for hydantoin diones) and aromatic C-H bends . Purity should be assessed via HPLC with UV detection (λ = 210–254 nm), though commercial suppliers often omit analytical data, necessitating in-house validation .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in sealed glass containers at 2–8°C in a dark, dry environment to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., 4-chlorobenzyl) or bulky substituents to probe steric/electronic effects on target binding.
- Spirocycle Modification : Compare activity of 1,3,7-triazaspiro[4.5]decane derivatives against analogs with larger spiro rings (e.g., 1,3-diazaspiro[4.6]undecane) to assess conformational flexibility .
- In Vitro Assays : Use hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibition assays (IC₅₀) or delta opioid receptor binding screens to prioritize lead compounds .
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies often arise from:
- Reagent Quality : Ensure anhydrous DMF and fresh potassium carbonate to avoid side reactions.
- Reaction Scaling : Pilot small-scale reactions (<1 g) before scaling up, as microwave-assisted methods may require adjusted power settings .
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted hydantoin precursors or overalkylated products) .
Q. What strategies mitigate off-target effects (e.g., hERG inhibition) in preclinical studies?
- Acidic Functionalization : Introduce carboxylic acid groups to reduce lipophilicity and hERG binding, as demonstrated in advanced spirohydantoin derivatives .
- Metabolite Profiling : Use liver microsomes to identify reactive intermediates and guide structural modifications.
- ALT Monitoring : Track liver enzyme levels in rodent models to detect hepatotoxicity early .
Q. How can computational methods enhance experimental design?
- Molecular Docking : Model interactions with HIF PHD2 (PDB: 3HQR) or delta opioid receptors to predict binding affinities.
- QSAR Modeling : Corrogate substituent properties (e.g., Hammett σ values) with in vivo erythropoietin (EPO) upregulation data .
Data Contradiction Analysis
Q. Why do similar spirohydantoins exhibit divergent pharmacokinetic (PK) profiles?
- Hydrophilicity vs. Permeability : Derivatives with polar groups (e.g., hydroxyl or carboxyl) show shorter half-lives due to rapid renal clearance but better CNS penetration.
- Species Variability : Rat models may overestimate human bioavailability; cross-validate with primate PK studies .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
